1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-
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Overview
Description
1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The presence of hydroxy and methoxy groups on the benzene ring imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxybenzoic acid derivatives, which undergo intramolecular cyclization in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Potential therapeutic applications are explored due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound shares a similar benzopyran structure with hydroxy and methoxy groups.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: Another related compound with additional methoxy groups.
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: This compound has multiple methoxy groups and a similar core structure.
Uniqueness
1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYISGJCPRCCOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392852 |
Source
|
Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-87-8 |
Source
|
Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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